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Introduction
Near-infrared (NIR) fluorescently labeled antibodies are invaluable tools in biomedical research

and diagnostics, enabling high-sensitivity imaging with deep tissue penetration. This document

provides a detailed protocol for the conjugation of the tetrazine-functionalized NIR dye, IR808-
TZ, to antibodies. The described method utilizes a two-step bioorthogonal conjugation strategy,

which offers high specificity and efficiency.[1] This approach first involves the modification of

the antibody with a trans-cyclooctene (TCO) moiety, followed by the highly rapid and specific

inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with IR808-TZ.[1][2] This method

is particularly advantageous for creating well-defined antibody-dye conjugates with controlled

dye-to-antibody ratios (DAR), minimizing the risk of altering the antibody's immunoreactivity.

Principle of the Method
The conjugation of IR808-TZ to an antibody is achieved through a two-step process that

separates the antibody modification from the dye ligation. This bioorthogonal approach ensures

that the highly reactive dye does not directly interact with the native antibody, preserving its

structural and functional integrity.

Antibody Modification with TCO: The antibody is first functionalized with a trans-cyclooctene

(TCO) group. This is typically achieved by reacting the primary amine groups (found on
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lysine residues) on the antibody with an N-hydroxysuccinimide (NHS) ester of a TCO-

containing linker (e.g., TCO-PEG-NHS ester).[3] This reaction forms a stable amide bond.

Tetrazine-TCO Ligation: The TCO-modified antibody is then reacted with the tetrazine-

functionalized dye, IR808-TZ. The TCO and tetrazine groups undergo a rapid and highly

specific iEDDA cycloaddition, forming a stable covalent bond and yielding the final IR808-

labeled antibody conjugate.[1][2] This "click" reaction is bioorthogonal, meaning it does not

interfere with biological functional groups.[1]

Signaling Pathway and Workflow Diagrams
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Figure 1: Experimental workflow for the two-step conjugation of IR808-TZ to antibodies.
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Figure 2: Chemical principle of the TCO-Tetrazine bioorthogonal ligation.

Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the conjugation

process. These values can be used as a starting point for optimization.

Table 1: Reaction Parameters and Expected Outcomes

Parameter
Step 1: TCO
Modification

Step 2: Tetrazine
Ligation

Source(s)

Molar Ratio

(Reagent:Antibody)

5:1 to 15:1 (TCO-
NHS:Ab)

1.5:1 to 3:1 (IR808-
TZ:TCO-Ab)

[4]

Typical Degree of

Labeling

4 - 10 TCOs per

antibody

2 - 8 Dyes per

antibody (DAR)
[4]

Reaction Time 60 minutes 30 - 60 minutes [4]

Reaction Temperature
Room Temperature

(20-25°C)

Room Temperature

(20-25°C)
[4]
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| pH | 8.0 - 9.0 | 7.2 - 7.5 | |

Table 2: Purification and Yield

Parameter Purification Method
Expected Protein
Recovery

Source(s)

Post-TCO

Modification Cleanup

Spin Desalting
Column (e.g.,
Zeba™ 7K MWCO)

>90% [5]

Final Conjugate

Purification

Size-Exclusion

Chromatography

(SEC)

~85% [6]

| Overall Yield | - | 70 - 80% | |

Experimental Protocols
Materials and Reagents

Antibody (e.g., IgG) at a concentration of 1-5 mg/mL

TCO-PEG-NHS Ester (e.g., TCO-PEG4-NHS)

IR808-Tetrazine (IR808-TZ)

Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

pH Adjustment Buffer: 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5

Anhydrous Dimethylsulfoxide (DMSO)

Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO, 0.5 mL)

Size-Exclusion Chromatography (SEC) column suitable for antibody purification

UV-Vis Spectrophotometer
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Protocol 1: Antibody Modification with TCO-PEG-NHS
Ester
This protocol is for modifying approximately 1 mg of antibody.

Antibody Preparation:

If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins

(e.g., BSA), perform a buffer exchange into 1X PBS, pH 7.4 using a spin desalting column.

Adjust the antibody concentration to 2 mg/mL in 1X PBS.

TCO-PEG-NHS Ester Preparation:

Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a

concentration of 10 mM.

Modification Reaction:

In a microcentrifuge tube, combine 500 µL of the 2 mg/mL antibody solution (1 mg of

antibody) with 50 µL of 1 M NaHCO₃ to raise the pH to ~8.5.

Add a 10-fold molar excess of the 10 mM TCO-PEG-NHS ester solution to the antibody

solution. For a typical IgG (MW ~150 kDa), this would be approximately 6.7 µL.

Gently mix by pipetting and incubate for 1 hour at room temperature, protected from light.

Purification of TCO-Modified Antibody:

Remove the excess, unreacted TCO-PEG-NHS ester using a spin desalting column.

Equilibrate the spin desalting column by centrifuging with the reaction buffer (1X PBS, pH

7.4) according to the manufacturer's instructions.

Apply the reaction mixture to the center of the resin bed and centrifuge to collect the

purified TCO-modified antibody.

Characterization (Optional):
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The degree of TCO labeling can be determined using MALDI-TOF mass spectrometry or

by reacting with a fluorescently-tagged tetrazine and measuring absorbance. A typical

result is 4-10 TCO molecules per antibody when using a 5-15 fold molar excess of the

TCO-NHS ester.[4]

Protocol 2: Ligation of IR808-TZ to TCO-Modified
Antibody

IR808-TZ Preparation:

Dissolve the IR808-Tetrazine in anhydrous DMSO to a concentration of 1 mM.

Ligation Reaction:

Use the purified TCO-modified antibody solution from Protocol 1.

Add a 2-fold molar excess of the 1 mM IR808-TZ solution to the TCO-antibody solution.

Gently mix and incubate for 1 hour at room temperature, protected from light. The reaction

is typically complete within this time due to the fast kinetics of TCO-tetrazine ligation.[1][2]

Final Purification:

Purify the IR808-antibody conjugate from excess, unreacted IR808-TZ using size-

exclusion chromatography (SEC).

Equilibrate the SEC column with 1X PBS, pH 7.4.

Load the reaction mixture onto the column and collect the fractions corresponding to the

high molecular weight antibody conjugate, which will elute first. The smaller, unconjugated

dye will elute later.

Pool the fractions containing the purified conjugate.

Protocol 3: Characterization of the Final Conjugate
Concentration and Purity:
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Measure the absorbance of the purified conjugate solution using a UV-Vis

spectrophotometer.

Assess purity by running a sample on an SDS-PAGE gel to ensure the integrity of the

antibody.

Calculation of Dye-to-Antibody Ratio (DAR):

Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance

maximum of IR808 (approximately 774 nm in PBS, A₇₇₄).

Calculate the concentration of the antibody and the dye using the Beer-Lambert law (A =

εcl).

Constants for Calculation:

Molar extinction coefficient of IgG at 280 nm (ε_Ab): ~210,000 M⁻¹cm⁻¹

Molar extinction coefficient of IR808 at ~774 nm (ε_dye): ~240,000 M⁻¹cm⁻¹ (using IRDye

800CW as a close analog)[1][5]

Correction Factor (CF₂₈₀) for IR808 at 280 nm: The absorbance of the dye at 280 nm as a

fraction of its maximum absorbance (A₂₈₀/A₇₇₄). For IRDye 800CW, this is approximately

0.03.[5]

Calculations:

1. Corrected Antibody Absorbance at 280 nm: A_Ab_corrected = A₂₈₀ - (A₇₇₄ * CF₂₈₀)

2. Molar Concentration of Antibody: [Antibody] (M) = A_Ab_corrected / ε_Ab

3. Molar Concentration of Dye: [Dye] (M) = A₇₇₄ / ε_dye

4. Dye-to-Antibody Ratio (DAR): DAR = [Dye] / [Antibody]

Conclusion
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The two-step bioorthogonal conjugation method described provides a robust and efficient way

to label antibodies with the near-infrared dye IR808-TZ. By carefully controlling the reaction

conditions and purification steps, researchers can generate high-quality antibody-dye

conjugates with a defined dye-to-antibody ratio, suitable for a wide range of sensitive in vitro

and in vivo imaging applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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